

mass spectrometry analysis of 2-Morpholin-4-ylmethylbenzoic acid

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Compound of Interest

Compound Name: 2-Morpholin-4-ylmethylbenzoic acid

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An Application Guide for the Quantitative Analysis of **2-Morpholin-4-ylmethylbenzoic acid** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the quantitative analysis of **2-Morpholin-4-ylmethylbenzoic acid** in biological matrices, specifically human plasma. As a molecule of interest in pharmaceutical development, possessing both a tertiary amine (morpholine) and a carboxylic acid, its analysis requires a robust and sensitive method. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into method development, from sample preparation to final data analysis, grounded in the principles of scientific integrity and field-proven expertise. We will explore the rationale behind each step, ensuring the protocol is not just a series of instructions, but a self-validating system for generating high-quality, reproducible data.

Introduction: The Analytical Challenge

2-Morpholin-4-ylmethylbenzoic acid is a small polar molecule whose structure presents unique analytical considerations. The presence of a basic morpholine nitrogen and an acidic carboxylic acid group means its charge state is highly pH-dependent. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying such

molecules in complex biological fluids due to its exceptional sensitivity and selectivity.[1] The primary objective of this application note is to establish a reliable LC-MS/MS workflow for pharmacokinetic or other drug metabolism studies.

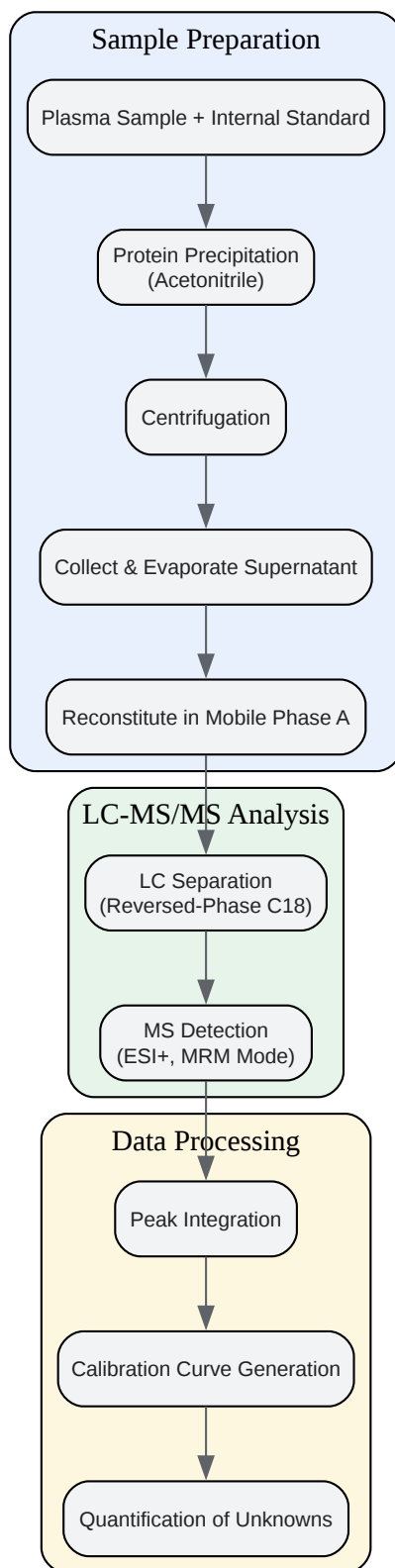
Physicochemical Properties of 2-Morpholin-4-ylmethylbenzoic acid

Understanding the analyte's properties is the foundation of any successful analytical method.[2]

Property	Value	Significance for Method Development
Chemical Formula	C ₁₂ H ₁₅ NO ₃	
Molecular Weight	221.25 g/mol	
Exact Mass	221.1052 u	Essential for setting the precursor ion m/z in the mass spectrometer.
Key Functional Groups	Tertiary Amine (Morpholine), Carboxylic Acid, Benzene Ring	The tertiary amine is readily protonated, making positive mode Electrospray Ionization (ESI) highly effective. The overall structure has both polar and non-polar regions, influencing chromatographic retention.
Predicted pKa	~4.2 (Carboxylic Acid), ~7.5 (Morpholine Nitrogen)	The zwitterionic nature requires careful pH control of the mobile phase to ensure consistent retention and peak shape.
Predicted logP	~1.5 - 2.0	Indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography.

Experimental Workflow: A Strategic Overview

The entire analytical process is a sequence of optimized steps designed to isolate the analyte from matrix interferences and present it cleanly to the detector. Each stage is critical for the accuracy and precision of the final result.



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Caption: High-level workflow for the analysis of **2-Morpholin-4-ylmethylbenzoic acid**.

Detailed Protocols & Methodologies

Sample Preparation: Protein Precipitation (PPT)

For bioanalytical studies, the removal of high-abundance proteins from plasma or serum is a mandatory first step to prevent column clogging and ion source contamination.^[3] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) offer cleaner extracts, protein precipitation is unmatched for its speed, simplicity, and cost-effectiveness, making it ideal for initial method development and high-throughput screening.^{[3][4][5]}

Rationale for Choice: We select acetonitrile as the precipitation solvent. It is highly effective at denaturing proteins and its high volatility simplifies the subsequent evaporation step.

Protocol:

- **Aliquoting:** Pipette 50 μL of human plasma (or calibration standards/QCs) into a 1.5 mL microcentrifuge tube.
- **Internal Standard (IS) Spiking:** Add 10 μL of an appropriate internal standard working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte, or another compound like Verapamil, at 100 ng/mL). The IS is crucial for correcting variations in extraction recovery and instrument response.^[6]
- **Precipitation:** Add 200 μL of ice-cold acetonitrile. The 4:1 ratio of solvent to plasma ensures efficient protein crashing.^[2]
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and analyte extraction into the solvent.
- **Centrifugation:** Centrifuge at 15,000 $\times g$ for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant (~200 μL) to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- **Reconstitution:** Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample solvent is compatible with the LC mobile phase, preventing peak distortion.^[7]
- **Final Centrifugation:** Centrifuge at 3,000 x g for 5 minutes to pellet any remaining particulates before injection.

Liquid Chromatography (LC) Method

The goal of chromatography is to separate the analyte from endogenous matrix components to reduce ion suppression and ensure accurate quantification.

Rationale for Choices:

- **Column:** A C18 reversed-phase column is chosen for its versatility and effectiveness in retaining compounds with moderate hydrophobicity like our target molecule.^{[6][8]}
- **Mobile Phase:** A mobile phase of water and acetonitrile with 0.1% formic acid serves a dual purpose. The acidic pH ensures the morpholine nitrogen is consistently protonated, leading to better retention and sharp, symmetrical peak shapes. It also provides the necessary protons for efficient ionization in the ESI source.^[5]

Optimized LC Parameters:

Parameter	Recommended Setting
Column	Kinetex C18 (2.6 μ m, 2.1 x 50 mm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Program	0.0-0.5 min (5% B), 0.5-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (5% B)

Mass Spectrometry (MS) Method

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the ultimate selectivity and sensitivity for quantification.

Rationale for Choices:

- **Ionization:** Electrospray Ionization (ESI) is a 'soft' ionization technique ideal for polar, thermally labile small molecules, as it generates intact protonated molecules with minimal fragmentation in the source.^{[9][10][11][12]} Given the basic morpholine nitrogen, positive ion mode (ESI+) is selected for superior sensitivity.
- **MRM Transitions:** We monitor the transition from the protonated precursor ion ($[M+H]^+$) to specific, stable product ions generated by collision-induced dissociation (CID). This two-stage filtering dramatically reduces chemical noise.

Optimized MS Parameters:

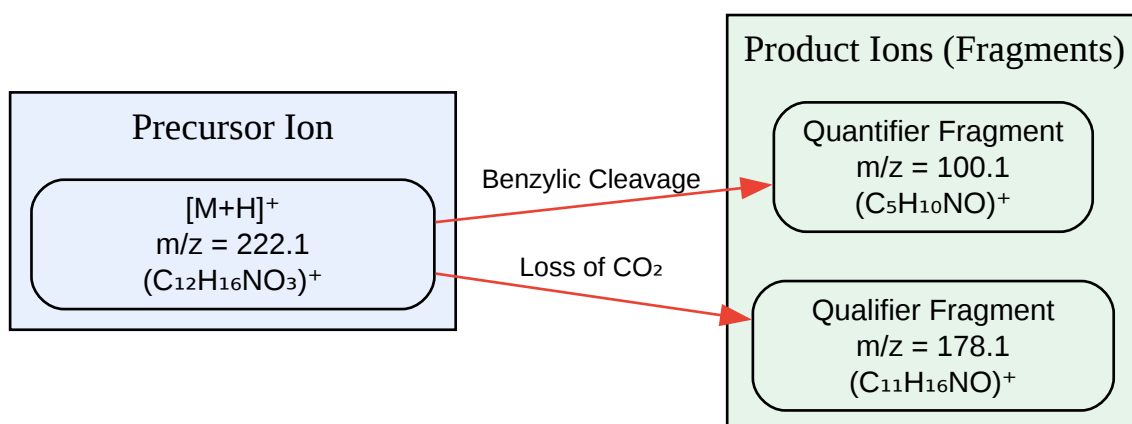
Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Gas 1	50 psi
Ion Source Gas 2	60 psi
Curtain Gas	35 psi
IonSpray Voltage	5500 V
Temperature	550 °C
Scan Type	Multiple Reaction Monitoring (MRM)

MRM Transitions for **2-Morpholin-4-ylmethylbenzoic acid**:

Transition	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)	Note
Quantifier	222.1	100.1	25	150	Most intense, used for quantification.
Qualifier	222.1	178.1	20	150	Used for identity confirmation.

Predicted Fragmentation Pathway

The choice of product ions is based on predictable fragmentation of the parent molecule. The most favorable cleavage often occurs at the weakest bonds, leading to stable fragment ions.



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Caption: Predicted fragmentation of protonated **2-Morpholin-4-ylmethylbenzoic acid**.

- Benzylic Cleavage ($222.1 \rightarrow 100.1$): The bond between the methylene bridge and the benzoic acid moiety is susceptible to cleavage. This results in a stable morpholinomethyl cation, which is an excellent, high-intensity fragment for quantification.
- Loss of CO_2 ($222.1 \rightarrow 178.1$): The carboxylic acid group can readily lose carbon dioxide (44 Da) upon collision, providing a distinct and reliable qualifier ion.

Method Validation and Data Analysis

A robust method requires thorough validation. Calibration standards and quality control (QC) samples should be prepared in the same biological matrix as the unknown samples.^[5]

- Calibration Curve: Prepare a set of calibration standards (typically 8-10 points) by spiking known concentrations of the analyte into blank plasma. The concentration range should cover the expected in-vivo concentrations (e.g., 1 ng/mL to 1000 ng/mL).
- Data Processing: Plot the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the calibration standards.
- Regression Analysis: Apply a linear regression with a $1/x^2$ weighting factor to generate the calibration curve. The coefficient of determination (r^2) should be >0.99 .

- Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (in triplicate) to determine the intra- and inter-day accuracy (percent bias) and precision (coefficient of variation, %CV). Acceptance criteria are typically within $\pm 15\%$ ($\pm 20\%$ at the Lower Limit of Quantification, LLOQ).

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the quantitative analysis of **2-Morpholin-4-ylmethylbenzoic acid** by LC-MS/MS. By understanding the physicochemical properties of the analyte and the rationale behind each methodological step—from sample preparation to the specifics of mass spectrometric detection—researchers can confidently implement and adapt this workflow. The described method, centered around protein precipitation and reversed-phase chromatography with positive mode ESI-MS/MS, offers a robust, sensitive, and high-throughput solution for demanding bioanalytical applications in the field of drug development.

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